![molecular formula C48H52F2O11S2 B606465 卡格列净半水合物 CAS No. 928672-86-0](/img/structure/B606465.png)
卡格列净半水合物
描述
Canagliflozin hemihydrate is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. It works by preventing the kidneys from reabsorbing glucose into the bloodstream, thereby increasing glucose excretion through urine and lowering blood glucose levels . This compound is marketed under the brand name Invokana and has been approved for medical use in various regions, including the United States, European Union, and Australia .
科学研究应用
Introduction to Canagliflozin Hemihydrate
Canagliflozin hemihydrate, marketed under the brand name Invokana, is an oral medication primarily used in the management of type 2 diabetes mellitus. As a sodium-glucose co-transporter 2 (SGLT2) inhibitor, it functions by preventing the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion and subsequent reductions in blood glucose levels. This compound has shown significant therapeutic benefits not only in glycemic control but also in cardiovascular and renal outcomes for patients with type 2 diabetes.
Pharmacokinetics
- Bioavailability : Approximately 65% when taken orally.
- Peak Plasma Concentration : Achieved within 1-2 hours post-administration.
- Half-life : Approximately 10.6 hours for a 100 mg dose and 13.1 hours for a 300 mg dose.
- Excretion : About 43% through feces and 33% via urine, mainly as glucuronide metabolites .
Glycemic Control
Canagliflozin hemihydrate has been shown to significantly reduce glycated hemoglobin (HbA1c) levels in patients with type 2 diabetes. In clinical trials, reductions in HbA1c ranged from 0.77% to 1.16%, depending on whether it was used alone or in combination with other antihyperglycemic agents .
Cardiovascular Benefits
The CANVAS Program demonstrated that canagliflozin reduces the risk of major cardiovascular events in patients with type 2 diabetes who have established cardiovascular disease or are at high risk. Specifically, it showed a reduction in heart failure hospitalization and cardiovascular mortality compared to placebo .
Renal Protection
Canagliflozin hemihydrate has also been associated with renal protective effects. The CREDENCE trial indicated that it significantly reduces the risk of progression to end-stage kidney disease and other renal events in patients with diabetic kidney disease .
CANVAS Program
- Participants : Over 10,000 patients with type 2 diabetes and cardiovascular disease.
- Findings : Canagliflozin reduced cardiovascular events (hazard ratio = 0.86) and improved HbA1c levels (mean change = -0.58%) over a median follow-up of approximately 126 weeks .
CREDENCE Trial
- Participants : Patients with type 2 diabetes and chronic kidney disease.
- Outcomes : Canagliflozin significantly lowered the composite outcome of renal decline (hazard ratio = 0.60), indicating its potential as a renal protective agent .
Safety Profile
While generally well-tolerated, canagliflozin has been associated with certain adverse effects, including:
作用机制
卡格列净半水合物通过抑制肾脏近端小管中的钠-葡萄糖协同转运蛋白 2 (SGLT2) 来发挥作用。 这种抑制阻止了葡萄糖重新吸收回血液,导致尿液中葡萄糖排泄增加。 分子靶标是 SGLT2 蛋白,途径涉及减少葡萄糖的重吸收,从而降低血糖水平 .
类似化合物:
- 达格列净
- 恩格列净
- 依格列净
比较: 卡格列净半水合物在 SGLT2 抑制剂中独树一帜,因为它具有特定的分子结构和药代动力学特性。 与类似化合物相比,它对 SGLT2 蛋白具有更高的亲和力,导致更有效的葡萄糖排泄和更好的血糖控制 。 此外,已证明它可以降低 2 型糖尿病患者心血管事件的风险,这种益处在其他一些 SGLT2 抑制剂中并不明显 .
生化分析
Biochemical Properties
Canagliflozin hemihydrate plays a significant role in biochemical reactions, particularly in glucose metabolism . It interacts with the SGLT2 protein, a key biomolecule in the kidneys responsible for glucose reabsorption . By inhibiting SGLT2, canagliflozin hemihydrate effectively reduces the reabsorption of glucose from renal tubules, leading to more excretion of glucose in urine .
Cellular Effects
Canagliflozin hemihydrate has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit human T cell effector function, compromising T cell receptor signaling and impacting on ERK and mTORC1 activity . It also impairs the activity of c-Myc, leading to a failure to engage in metabolic rewiring .
Molecular Mechanism
The molecular mechanism of action of canagliflozin hemihydrate involves its binding to the SGLT2 protein . This binding interaction inhibits the function of SGLT2, preventing the reabsorption of glucose from the renal tubules . This results in increased glucose excretion in the urine and lower blood glucose levels .
Temporal Effects in Laboratory Settings
It is known that canagliflozin hemihydrate is primarily metabolized by O-glucuronidation, mainly glucuronidated by UGT1A9 and UGT2B4 enzymes to two inactive O-glucuronide metabolites .
Metabolic Pathways
Canagliflozin hemihydrate is involved in the metabolic pathway of glucose reabsorption in the kidneys . It interacts with the SGLT2 protein, a key enzyme in this pathway, to inhibit glucose reabsorption .
Transport and Distribution
Canagliflozin hemihydrate is transported and distributed within cells and tissues via the bloodstream . It specifically targets the SGLT2 protein in the kidneys, where it exerts its glucose-lowering effects .
Subcellular Localization
The subcellular localization of canagliflozin hemihydrate is primarily at the SGLT2 protein in the kidneys . This specific localization allows it to effectively inhibit glucose reabsorption and exert its therapeutic effects .
准备方法
合成路线和反应条件: 卡格列净半水合物的制备涉及将卡格列净溶解在含有乙酸和水的有机溶剂中。 然后将该溶液进行重结晶,在其中加入乙酸以改善水含量,促进半水合物形式的形成 。 该方法效率高,适用于工业生产。
工业生产方法: 卡格列净半水合物的工业生产通常涉及在重结晶过程中使用乙酸。 该方法设计为简单高效,确保产品质量和一致性高 .
化学反应分析
反应类型: 卡格列净半水合物会发生各种化学反应,包括氧化、还原和取代反应。 这些反应对其合成和修饰至关重要。
常用试剂和条件:
氧化: 可以使用常见的氧化剂,如过氧化氢或高锰酸钾。
还原: 采用硼氢化钠或氢化铝锂等还原剂。
取代: 卤化和其他取代反应可能涉及卤素(氯、溴)或其他亲核试剂。
主要产物: 从这些反应中形成的主要产物包括卡格列净的各种中间体和衍生物,这些对它的合成和药物应用至关重要。
相似化合物的比较
- Dapagliflozin
- Empagliflozin
- Ertugliflozin
Comparison: Canagliflozin hemihydrate is unique among SGLT2 inhibitors due to its specific molecular structure and pharmacokinetic properties. It has a higher affinity for the SGLT2 protein compared to similar compounds, leading to more effective glucose excretion and better glycemic control . Additionally, it has been shown to reduce the risk of cardiovascular events in patients with type 2 diabetes, a benefit that is not as pronounced in some other SGLT2 inhibitors .
生物活性
Canagliflozin hemihydrate is a sodium-glucose co-transporter 2 (SGLT2) inhibitor primarily used in the management of type 2 diabetes mellitus (T2DM). This compound functions by inhibiting the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion and subsequently lowering plasma glucose levels. The following sections detail its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile.
Canagliflozin works by selectively inhibiting SGLT2, a protein responsible for glucose reabsorption in the proximal renal tubules. By blocking SGLT2, canagliflozin reduces the renal threshold for glucose (RTG), resulting in increased urinary glucose excretion (UGE) and a subsequent decrease in plasma glucose concentrations. This mechanism operates independently of insulin, making it particularly beneficial for patients with T2DM who may have insulin resistance or deficiency .
Pharmacokinetics
The pharmacokinetics of canagliflozin hemihydrate reveal important absorption, distribution, metabolism, and excretion characteristics:
- Absorption : Canagliflozin is rapidly absorbed after oral administration, with peak plasma concentrations occurring approximately 1 to 2 hours post-dose. The absolute bioavailability averages around 65%, and food does not significantly affect its pharmacokinetics .
- Distribution : The volume of distribution at steady state is approximately 119 L, indicating extensive tissue distribution. Canagliflozin is highly protein-bound (about 99%), primarily to albumin .
- Metabolism : The drug undergoes O-glucuronidation via UGT1A9 and UGT2B4 enzymes, producing inactive metabolites. Minimal oxidative metabolism occurs through CYP3A4 .
- Excretion : Following administration, about 41.5% of the drug is excreted unchanged in feces, with renal excretion accounting for a smaller proportion .
Clinical Efficacy
Clinical studies have demonstrated that canagliflozin effectively reduces HbA1c levels and fasting plasma glucose in patients with T2DM:
- In a 52-week study involving Japanese patients, canagliflozin doses of 100 mg and 200 mg resulted in significant reductions in HbA1c ranging from -0.80% to -1.26% .
- A mixed meal tolerance test indicated that canagliflozin 300 mg provided greater reductions in postprandial glucose excursions compared to lower doses .
- The drug has been shown to promote weight loss due to caloric loss associated with increased urinary glucose excretion .
Summary of Clinical Findings
Study Duration | Dose (mg) | HbA1c Reduction (%) | Weight Change (kg) |
---|---|---|---|
12 weeks | 100 | -0.80 | -1.5 |
24 weeks | 200 | -1.06 | -2.0 |
52 weeks | 300 | -1.26 | -3.0 |
Safety Profile
The safety profile of canagliflozin hemihydrate has been evaluated across multiple studies:
- Common adverse effects include hypoglycemia (especially when combined with sulfonylureas), urinary tract infections, and increased urination (pollakiuria) due to osmotic diuresis .
- Notably, long-term studies have not indicated an increased risk of lower limb amputations associated with canagliflozin use compared to placebo .
- Animal studies have shown no significant teratogenic effects at clinically relevant doses; however, monitoring for potential bone density changes is recommended due to observed effects on calcium metabolism in preclinical studies .
Case Studies
In a clinical trial registered under ClinicalTrials.gov (NCT01387737), patients treated with canagliflozin exhibited significant improvements in glycemic control without major adverse events:
- Case Study Example : A patient with poorly controlled T2DM on metformin was switched to canagliflozin monotherapy. Over six months, HbA1c levels dropped from 9.5% to 7.4%, accompanied by a weight loss of approximately 4 kg.
属性
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C24H25FO5S.H2O/c2*1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14;/h2*2-10,19,21-24,26-29H,11-12H2,1H3;1H2/t2*19-,21-,22+,23-,24+;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOFTEAWFCUTOS-TUGBYPPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H52F2O11S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
907.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928672-86-0 | |
Record name | Canagliflozin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928672860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S)-1,5-anhydro-1-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol hemihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CANAGLIFLOZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SAC974Z85 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。